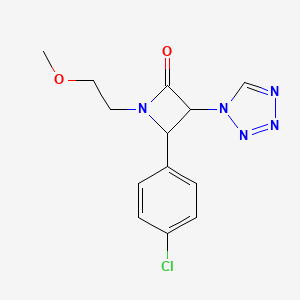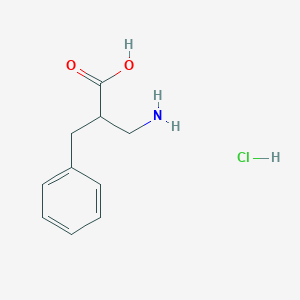
N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide, also known as PTID, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains an imidazole ring and two amide groups. PTID has been shown to exhibit promising biological activity and has been the subject of extensive scientific research.
Applications De Recherche Scientifique
Corrosion Inhibition in Copper
N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide has been studied for its role in corrosion inhibition, particularly for copper. Research shows that imidazole derivatives, including compounds like 1-(p-tolyl)-4-methylimidazole, enhance inhibitory efficiency against copper corrosion in chloride media, especially at higher pH values. This improvement is attributed to the stronger adsorption of neutral imidazole molecules compared to protonated imidazole cations in acidic solutions (Ćurković, Stupnišek-Lisac, & Takenouti, 2010). Further studies confirm the efficiency of such derivatives in corrosion inhibition and explore the thermodynamics of their adsorption on copper surfaces (Gašparac, Martin, & Stupnišek-Lisac, 2000).
Fluorescent Probes for Cu2+ Detection
In the context of fluorescence, novel ESIPT-based fluorescent probes, including those with imidazole derivatives, have been designed for the sensitive and selective detection of Cu2+. These probes demonstrate remarkable properties like excellent water solubility, a wide pH range, and high selectivity to Cu2+. Their ability to image Cu2+ within living cells showcases their potential in biological applications (Huang, Gu, Su, Yin, & Li, 2015).
Applications in Material Science
Imidazole-4,5-dicarboxamides, derivatized with amino acid esters, have been synthesized and characterized for their potential in material science. Their intramolecular hydrogen-bonded conformations make them interesting candidates for various applications (Solinas, Dicesare, & Baures, 2009). Additionally, amide-derived ligands based on imidazole compounds have been used in the synthesis of metal–organic complexes, demonstrating diverse structural features and potential for electrochemical sensing and photocatalytic properties (Wang, Li, Wang, & Zhang, 2021).
Propriétés
IUPAC Name |
5-N-(4-methylphenyl)-4-N-phenyl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-15(19-11-20-16)17(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAIDEJRQDIPQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)


![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)

![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)



![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)